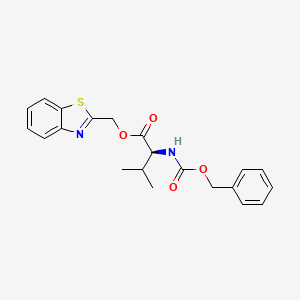![molecular formula C10H12BrNO B7465757 N-[2-(3-Bromo-phenyl)-ethyl]-acetamide](/img/structure/B7465757.png)
N-[2-(3-Bromo-phenyl)-ethyl]-acetamide
概要
説明
N-[2-(3-Bromo-phenyl)-ethyl]-acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an ethyl chain and an acetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-Bromo-phenyl)-ethyl]-acetamide typically involves the reaction of 3-bromoacetophenone with ethylamine under specific conditions. The reaction proceeds through a nucleophilic substitution mechanism where the ethylamine attacks the carbonyl carbon of the 3-bromoacetophenone, leading to the formation of the desired acetamide compound. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic attack.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pressure, are carefully monitored to maximize yield and purity.
化学反応の分析
Types of Reactions
N-[2-(3-Bromo-phenyl)-ethyl]-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine group.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Phenyl derivatives with different substituents replacing the bromine atom.
科学的研究の応用
N-[2-(3-Bromo-phenyl)-ethyl]-acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of N-[2-(3-Bromo-phenyl)-ethyl]-acetamide involves its interaction with specific molecular targets. The bromine atom in the phenyl ring can participate in halogen bonding, which influences the compound’s binding affinity to biological targets. The acetamide group can form hydrogen bonds with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular pathways.
類似化合物との比較
Similar Compounds
N-[2-(4-Bromo-phenyl)-ethyl]-acetamide: Similar structure but with the bromine atom at the para position.
N-[2-(3-Chloro-phenyl)-ethyl]-acetamide: Chlorine atom instead of bromine.
N-[2-(3-Bromo-phenyl)-methyl]-acetamide: Methyl group instead of ethyl.
Uniqueness
N-[2-(3-Bromo-phenyl)-ethyl]-acetamide is unique due to the specific positioning of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. The ethyl chain provides a balance between hydrophobic and hydrophilic properties, making it versatile for various applications.
特性
IUPAC Name |
N-[2-(3-bromophenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-8(13)12-6-5-9-3-2-4-10(11)7-9/h2-4,7H,5-6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXAOWVVBFOHLRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]cyclobutanecarboxamide](/img/structure/B7465694.png)

![[4-(3,4-Dimethylphenyl)sulfonylpiperazin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone](/img/structure/B7465709.png)
![6-chloro-N-propan-2-ylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B7465713.png)
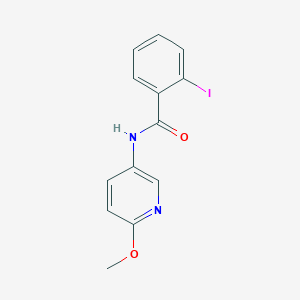
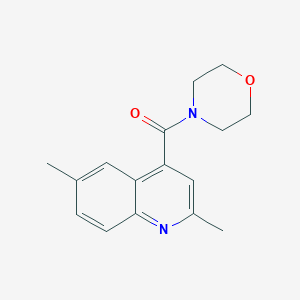

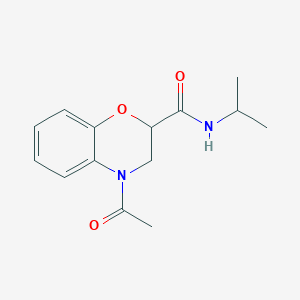
![5-ethyl-4-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B7465748.png)
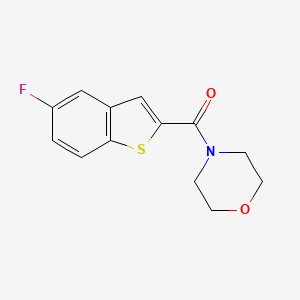

![ethyl 2-[[(Z)-3-[(3E)-3-[(4-chlorophenyl)methylidene]-2-morpholin-4-ylcyclopenten-1-yl]-2-cyanoprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7465773.png)
